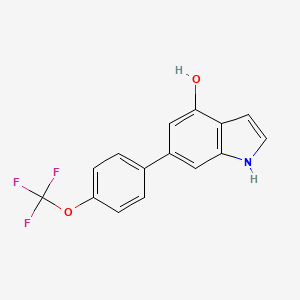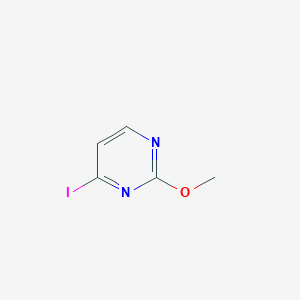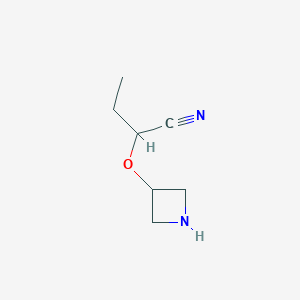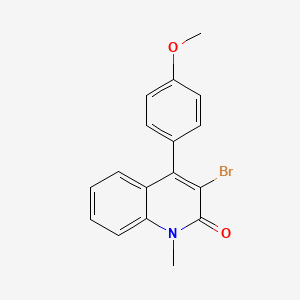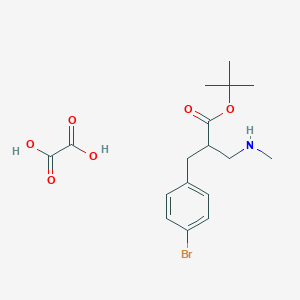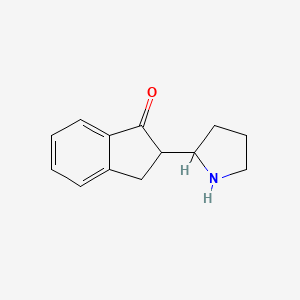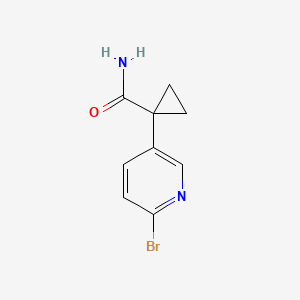
1-(6-Bromopyridin-3-YL)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromopyridin-3-YL)cyclopropanecarboxamide is an organic compound with the molecular formula C9H9BrN2O It is a derivative of pyridine, featuring a bromine atom at the 6th position of the pyridine ring and a cyclopropanecarboxamide group attached to the 3rd position
Vorbereitungsmethoden
The synthesis of 1-(6-Bromopyridin-3-YL)cyclopropanecarboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6th position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of Cyclopropanecarboxylic Acid: Cyclopropanecarboxylic acid is synthesized through the reaction of cyclopropane with carbon dioxide (CO2) under high pressure and temperature.
Amidation Reaction: The brominated pyridine is then reacted with cyclopropanecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond, yielding this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(6-Bromopyridin-3-YL)cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with an amine in the presence of a base like potassium carbonate (K2CO3) can yield the corresponding aminopyridine derivative.
Oxidation and Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Cyclization Reactions: The cyclopropane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various cyclic or acyclic products.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromopyridin-3-YL)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Chemical Synthesis: As an intermediate, it is valuable in the synthesis of more complex organic molecules for various research purposes.
Wirkmechanismus
The mechanism of action of 1-(6-Bromopyridin-3-YL)cyclopropanecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the cyclopropanecarboxamide group play crucial roles in its binding affinity and specificity. The compound may interact with target proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromopyridin-3-YL)cyclopropanecarboxamide can be compared with other similar compounds, such as:
1-(6-Chloropyridin-3-YL)cyclopropanecarboxamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(6-Fluoropyridin-3-YL)cyclopropanecarboxamide: The presence of a fluorine atom can significantly alter the compound’s electronic properties and interactions with biological targets.
1-(6-Methylpyridin-3-YL)cyclopropanecarboxamide: The methyl group introduces steric effects that can influence the compound’s reactivity and binding characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9BrN2O |
|---|---|
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
1-(6-bromopyridin-3-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H9BrN2O/c10-7-2-1-6(5-12-7)9(3-4-9)8(11)13/h1-2,5H,3-4H2,(H2,11,13) |
InChI-Schlüssel |
GPGZWKSYWVTSJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CN=C(C=C2)Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


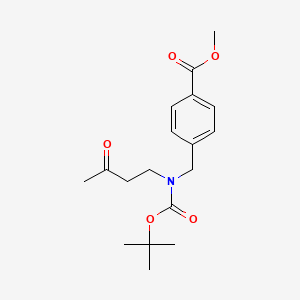
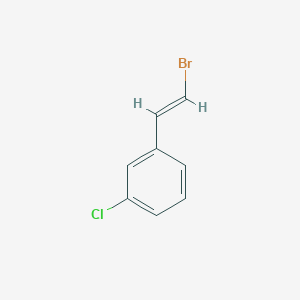

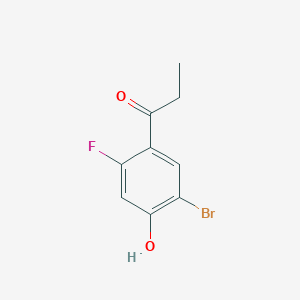
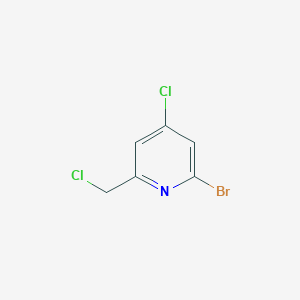
![1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)
